molecular formula C18H32O4 B1239014 (9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid

(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid

Cat. No. B1239014
M. Wt: 312.4 g/mol
InChI Key: JDSRHVWSAMTSSN-PIHGWCCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13R)-HPODE is the (R)-enantiomer of 13-HPODE It derives from an octadeca-9,11-dienoic acid. It is a conjugate acid of a 13(R)-HPODE(1-). It is an enantiomer of a 13(S)-HPODE.

Scientific Research Applications

Chemical Structure and Catalysis

  • Geometrical Configuration: The geometrical configuration of a closely related compound, (9Z,11E)-12,13-epoxyoctadeca-9,11-dienoic acid, was identified through NMR spectroscopy, a reaction product catalyzed by flaxseed allene oxide synthase (CYP74A) (Medvedeva et al., 2005).

Oxidation and Degradation Studies

  • Degradation of Phenylalanine: The reactivity of various lipid hydroperoxides, including methyl 13-hydroperoxyoctadeca-9,11-dienoate (a derivative of 13-hydroperoxyoctadeca-9,11-dienoic acid), in the degradation of amino acids like phenylalanine was explored. This study confirmed the ability of many lipid oxidation products to degrade amino acids via a Strecker-type mechanism (Zamora, Gallardo, & Hidalgo, 2008).

Radical Identification and Analysis

  • Identification of Radicals: High-performance liquid chromatography/electron spin resonance/mass spectrometry analyses were used to identify radicals formed from 13-hydroperoxy-(9Z,11E)-octadeca-9,11-dienoic acid under different oxygen concentrations, revealing the dependence of radical species formation on these conditions (Iwahashi, 2008).

Surface Properties and Interactions

  • Surface Properties of Fatty Acids: The interfacial properties of monomolecular films of various free fatty acids, including 13(S)-hydroperoxyoctadeca-9Z,11E-dienoic acid, were examined, revealing differences in hydrophilic-lipophilic balance and molecular orientation, impacting the dipole moment and desorption rates into aqueous phases (Abousalham et al., 2000).

Enzymatic Reactions and Oxidation Mechanisms

  • Lipoxidase Reaction Mechanism: A study compared linoleate hydroperoxides from autoxidation and lipoxidase oxidation of linoleic acid, highlighting the specific formation of 13-hydroperoxyoctadeca-9,11-dienoic acid in the lipoxidase pathway and postulating a specific mechanism for this reaction (Dolev, Rohwedder, & Dutton, 2006).

properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+/t17-/m1/s1

InChI Key

JDSRHVWSAMTSSN-PIHGWCCBSA-N

Isomeric SMILES

CCCCC[C@H](/C=C/C=C\CCCCCCCC(=O)O)OO

SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)O)OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid
Reactant of Route 2
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid
Reactant of Route 3
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid
Reactant of Route 4
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid
Reactant of Route 5
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid
Reactant of Route 6
(9Z,11E,13R)-13-hydroperoxyoctadeca-9,11-dienoic acid

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